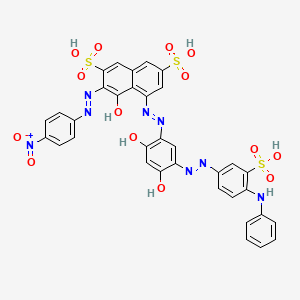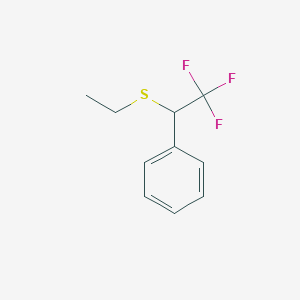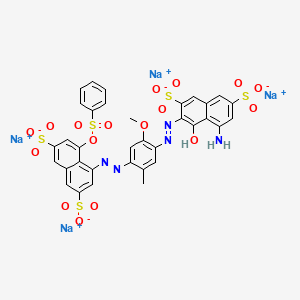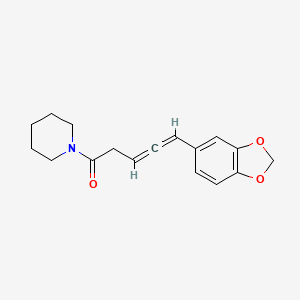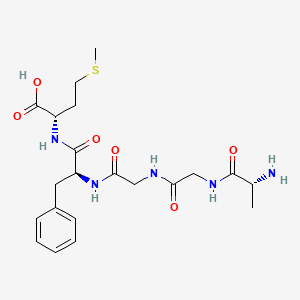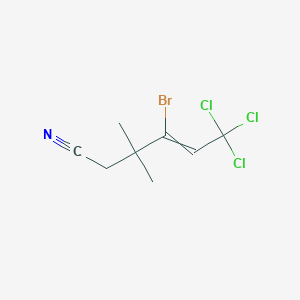
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile is an organic compound characterized by its complex structure, which includes bromine, chlorine, and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and nitrile formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can remove halogen atoms or reduce the nitrile group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.
Applications De Recherche Scientifique
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile exerts its effects involves interactions with specific molecular targets. The presence of multiple halogen atoms and a nitrile group allows it to participate in various chemical reactions, influencing biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-ene: Lacks the nitrile group, which affects its reactivity and applications.
6,6,6-Trichloro-3,3-dimethylhex-4-enenitrile: Lacks the bromine atom, resulting in different chemical properties.
4-Bromo-3,3-dimethylhex-4-enenitrile:
Uniqueness
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile is unique due to the combination of bromine, chlorine, and nitrile groups in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
65627-28-3 |
|---|---|
Formule moléculaire |
C8H9BrCl3N |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
4-bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile |
InChI |
InChI=1S/C8H9BrCl3N/c1-7(2,3-4-13)6(9)5-8(10,11)12/h5H,3H2,1-2H3 |
Clé InChI |
ROVBSGQXMPOATQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC#N)C(=CC(Cl)(Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
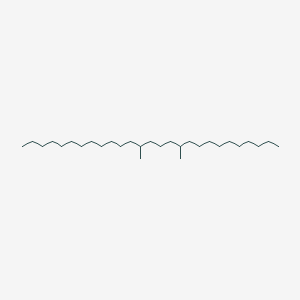
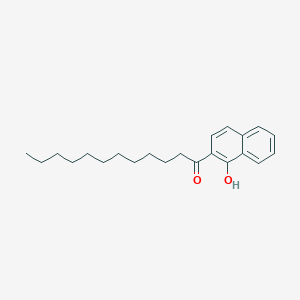
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
